3-(2-Amino-4-mercapto-6-methyl-5-pyrimidinyl)propanoic acid
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Overview
Description
3-(2-Amino-4-methyl-6-thioxo-1,6-dihydropyrimidin-5-yl)propanoic acid is a heterocyclic compound that belongs to the class of thioxopyrimidines These compounds are characterized by the presence of a sulfur atom in the pyrimidine ring, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-4-methyl-6-thioxo-1,6-dihydropyrimidin-5-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-4-methyl-6-thioxo-1,6-dihydropyrimidine with a suitable propanoic acid derivative under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-Amino-4-methyl-6-thioxo-1,6-dihydropyrimidin-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioxopyrimidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidine derivatives, and various substituted thioxopyrimidines .
Scientific Research Applications
3-(2-Amino-4-methyl-6-thioxo-1,6-dihydropyrimidin-5-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(2-Amino-4-methyl-6-thioxo-1,6-dihydropyrimidin-5-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The sulfur atom in the thioxopyrimidine ring plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methyl-6-methoxy-1,3,5-triazine: Similar in structure but contains a methoxy group instead of a thioxo group.
2-Amino-4-methyl-6-thioxo-1,2-dihydropyrimidine: Lacks the propanoic acid moiety.
Uniqueness
3-(2-Amino-4-methyl-6-thioxo-1,6-dihydropyrimidin-5-yl)propanoic acid is unique due to the presence of both the thioxopyrimidine ring and the propanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
1079-42-1 |
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Molecular Formula |
C8H11N3O2S |
Molecular Weight |
213.26 g/mol |
IUPAC Name |
3-(2-amino-6-methyl-4-sulfanylidene-1H-pyrimidin-5-yl)propanoic acid |
InChI |
InChI=1S/C8H11N3O2S/c1-4-5(2-3-6(12)13)7(14)11-8(9)10-4/h2-3H2,1H3,(H,12,13)(H3,9,10,11,14) |
InChI Key |
JJOFZKIXHUDVKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=S)N=C(N1)N)CCC(=O)O |
Origin of Product |
United States |
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